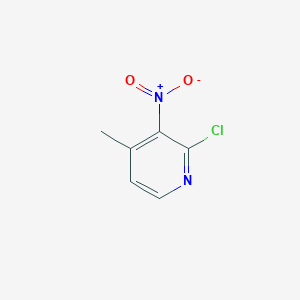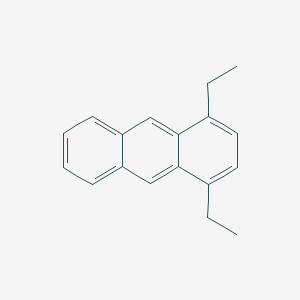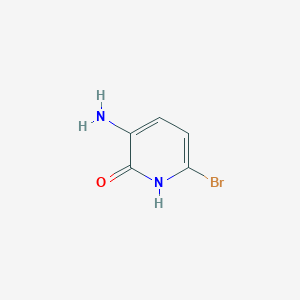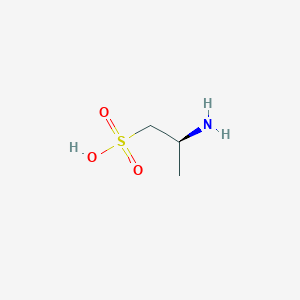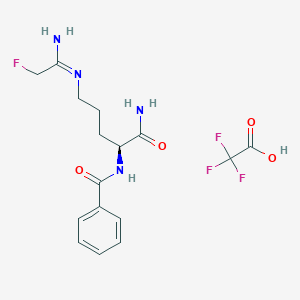
F-Amidine (三氟乙酸盐)
描述
F-Amidine (trifluoroacetate salt) is an irreversible inhibitor of protein arginine deiminase (PAD). The in vitro IC50 values are 29.5 μM, 350 μM, and 21.6 μM for PAD1, PAD3, and PAD4, respectively . It is also known as N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid .
Molecular Structure Analysis
The molecular formula of F-Amidine (trifluoroacetate salt) is C16H20F4N4O4 . The InChi code is InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12 (16)18-8-4-7-11 (13 (17)20)19-14 (21)10-5-2-1-3-6-10;3-2 (4,5)1 (6)7/h1-3,5-6,11H,4,7-9H2, (H2,16,18) (H2,17,20) (H,19,21); (H,6,7)/t11-;/m0./s1 .Physical And Chemical Properties Analysis
F-Amidine (trifluoroacetate salt) has a molecular weight of 408.4 . It is soluble in DMSO, DMF, and ethanol at concentrations of 20 mg/ml, 20 mg/ml, and 30 mg/ml respectively . It is stored at -20°C .科学研究应用
癌症研究
F-Amidine: 被认为是蛋白精氨酸脱亚胺酶 (PADs) 的强效抑制剂,而 PADs 与各种类型的癌症有关 . 已证明对HL-60、MCF-7 和 HT-29 等癌细胞系具有细胞毒性,其 IC50 值分别为0.5、0.5 和 1 μM . 这表明它在开发针对 PADs 起关键作用的癌症的治疗策略方面具有潜在用途。
表观遗传调控
该化合物已用于研究表观遗传修饰,尤其是瓜氨酸化——组蛋白中精氨酸残基转化为瓜氨酸,这会影响基因表达 . 通过抑制 PADs,F-Amidine 可以帮助理解瓜氨酸化在基因调控中的作用及其在疾病中的意义。
炎症性疾病
鉴于 PAD 酶参与炎症反应,F-Amidine 成为研究炎症性疾病的宝贵工具。 它可以选择性地抑制 PAD1 和 PAD4,这有助于分析这些酶在类风湿性关节炎和多发性硬化症等疾病中的作用 .
细胞死亡机制
F-Amidine 对某些癌细胞系的细胞毒性表明它在研究凋亡和其他形式的细胞死亡方面具有潜在的应用 . 研究人员可以使用这种化合物来探究导致细胞死亡的途径,并确定治疗干预的目标。
蛋白质修饰研究
该化合物通过共价修饰活性位点半胱氨酸不可逆地失活 PADs 的作用,提供了一种研究蛋白质翻译后修饰的方法 . 这对于理解细胞内蛋白质的功能和相互作用网络至关重要。
作用机制
Target of Action
F-Amidine (trifluoroacetate salt) is an inhibitor of protein arginine deiminases (PADs), specifically PAD1 and PAD4 . PADs are enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination .
Mode of Action
F-Amidine selectively inhibits PAD1 and PAD4 by irreversibly inactivating all four PAD subtypes . This inactivation occurs through the covalent modification of an active site cysteine that is crucial for the enzyme’s catalytic activity .
Biochemical Pathways
The primary biochemical pathway affected by F-Amidine is the citrullination process, which is catalyzed by PADs . By inhibiting PADs, F-Amidine disrupts this pathway, potentially affecting various biological processes where citrullination plays a role, such as gene regulation and immune response.
Pharmacokinetics
It is soluble in DMF and DMSO at 20 mg/ml, in ethanol at 30 mg/ml, and in PBS (pH 7.2) at 10 mg/ml . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
F-Amidine’s inhibition of PADs has been shown to have cytotoxic effects on certain cancer cell lines. Specifically, it has been found to be cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines .
Action Environment
The action of F-Amidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the pH of the environment could potentially influence its solubility and therefore its bioavailability .
安全和危害
生化分析
Biochemical Properties
F-Amidine (trifluoroacetate salt) selectively inhibits PAD1 and PAD4, with IC50 values of 29.5 µM and 21.6 µM respectively . It irreversibly inactivates all four PAD subtypes by covalently modifying an active site cysteine that is crucial for its catalytic activity .
Cellular Effects
F-Amidine (trifluoroacetate salt) has been shown to be cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines
Molecular Mechanism
The molecular mechanism of F-Amidine (trifluoroacetate salt) involves the irreversible inactivation of PAD subtypes. This is achieved through the covalent modification of an active site cysteine, which is essential for the catalytic activity of these enzymes .
属性
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYLIKJNBRPBOO-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877617-46-4 | |
| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877617-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that F-Amidine (trifluoroacetate salt) inhibits Peptidylarginine deiminase 4 (PAD4). Can you elaborate on how this inhibition affects neutrophil adhesion?
A1: F-Amidine (trifluoroacetate salt) specifically inhibits PAD4, an enzyme responsible for converting arginine residues in proteins to citrulline []. The study demonstrates that in neutrophils stimulated by CXCL1, PAD4 translocates to the cytoplasm and citrullinates Protein disulfide isomerase A1 (PDIA1) []. This citrullination of PDIA1 is crucial for the activation of β2-integrin and subsequent F-actin polymerization, processes essential for neutrophil adhesion to endothelial cells []. By inhibiting PAD4, F-Amidine (trifluoroacetate salt) prevents PDIA1 citrullination, effectively disrupting the downstream cascade that leads to neutrophil adhesion [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



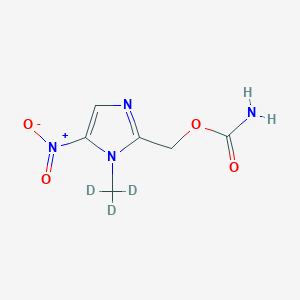


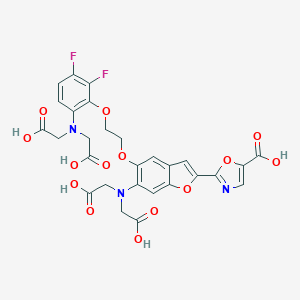
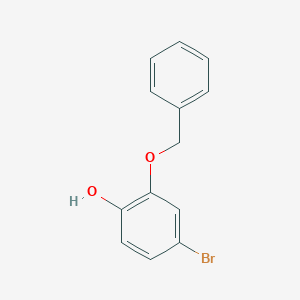
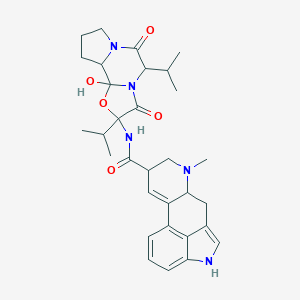
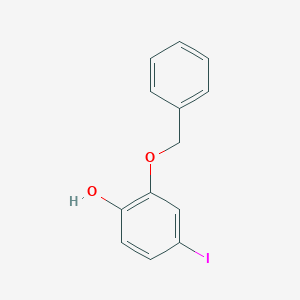

![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
